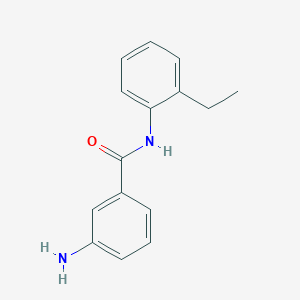

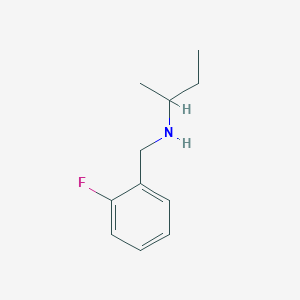

3-amino-N-(2-ethylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

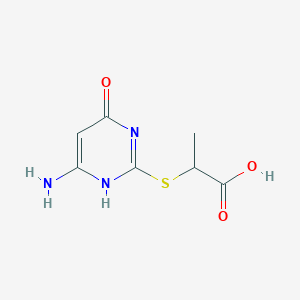

3-amino-N-(2-ethylphenyl)benzamide is a compound with the CAS Number: 897594-72-8 and a molecular weight of 240.3 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of 3-amino-N-(2-ethylphenyl)benzamide is C15H16N2O . The InChI code is 1S/C15H16N2O/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis

3-amino-N-(2-ethylphenyl)benzamide is a solid at room temperature . It has a molecular weight of 240.3 and a density of 1.181g/cm3 . The boiling point is 350.9ºC at 760 mmHg .Applications De Recherche Scientifique

Antioxidant and Antibacterial Activities

- Scientific Field: Biochemistry and Pharmacology .

- Application Summary: Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity . They have also been tested for their in vitro growth inhibitory activity against different bacteria .

- Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Medical and Industrial Applications

- Scientific Field: Medicine and Industry .

- Application Summary: Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in the medical field, benzamides might be used in the treatment of various conditions, while in the industrial field, they might be used in the production of plastics, rubber, paper, and agriculture .

- Results: The results or outcomes can also vary widely depending on the specific use case. For example, in the medical field, the effectiveness of benzamides can be measured in terms of their therapeutic effects, while in the industrial field, their effectiveness might be measured in terms of their performance in the production process .

Analgesic Activity

- Scientific Field: Pharmacology .

- Application Summary: Some benzamide compounds have been tested for their analgesic (pain-relieving) activity .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in the medical field, benzamides might be used in the treatment of various conditions .

- Results: Some compounds provided robust anti-nociception, a behavior often associated with opioid agonist activity .

Synthesis of Benzamides

- Scientific Field: Organic Chemistry .

- Application Summary: Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Results: A new, highly efficient and green solid acid catalyst was easily produced .

Juvenile Hyperactivity Treatment

- Scientific Field: Medicine .

- Application Summary: Benzamides have been used in the treatment of juvenile hyperactivity .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in the medical field, benzamides might be used in the treatment of various conditions .

- Results: The effectiveness of benzamides can be measured in terms of their therapeutic effects .

Anti-tumour Activity

- Scientific Field: Oncology .

- Application Summary: Some benzamides have been used for their anti-tumour properties .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in the medical field, benzamides might be used in the treatment of various conditions .

- Results: The effectiveness of benzamides can be measured in terms of their therapeutic effects .

Propriétés

IUPAC Name |

3-amino-N-(2-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDVQMUXGBTNHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10580045 |

Source

|

| Record name | 3-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-ethylphenyl)benzamide | |

CAS RN |

897594-72-8 |

Source

|

| Record name | 3-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)

![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)